molecular formula C27H25N3O2S B3001845 [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-45-1

[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B3001845
CAS No.: 892415-45-1
M. Wt: 455.58
InChI Key: WDKBJYOBXBERNK-UHFFFAOYSA-N
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Description

[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8400^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic compound featuring multiple functional groups, including a benzylsulfanyl group, an ethylphenyl group, and a triazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be approached through several synthetic routes. One possible method involves the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide in an organic solvent such as ethanol.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst like aluminum chloride.

    Construction of the Triazatricyclo Structure: This step involves a multi-step synthesis starting from readily available precursors such as cyclohexanone and hydrazine, followed by cyclization reactions to form the triazatricyclo core.

    Final Assembly: The final step involves the coupling of the benzylsulfanyl and ethylphenyl intermediates with the triazatricyclo core under suitable reaction conditions, such as using a strong base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

[7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazatricyclo core.

    Substitution: The methanol group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazatricyclo derivatives

    Substitution: Ethers, esters

Scientific Research Applications

Chemistry

In chemistry, [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may have potential as a biochemical probe or a pharmacological agent. Its multiple functional groups could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structural complexity may allow it to modulate specific molecular pathways, offering opportunities for the treatment of diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in catalysis or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzylsulfanyl group could form covalent bonds with thiol groups in proteins, while the triazatricyclo core might engage in non-covalent interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    [7-(Benzylsulfanyl)-5-(4-methylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol: Similar structure but with a methyl group instead of an ethyl group.

    [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

Uniqueness

The uniqueness of [7-(Benzylsulfanyl)-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol lies in its combination of functional groups and the triazatricyclo core. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[7-benzylsulfanyl-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-3-18-9-11-20(12-10-18)25-29-26-23(27(30-25)33-16-19-7-5-4-6-8-19)13-22-21(15-31)14-28-17(2)24(22)32-26/h4-12,14,31H,3,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKBJYOBXBERNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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